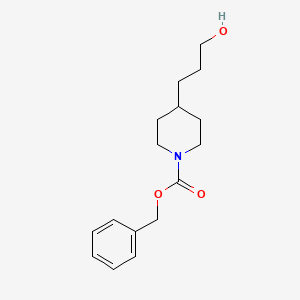

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEJJAZXQQCBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566621 | |

| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99198-80-8 | |

| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details a scientifically sound two-step synthesis commencing from the readily available starting material, 4-pyridinepropanol. The synthesis involves an initial catalytic hydrogenation of the pyridine ring to form the piperidine core, followed by the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This compound, in particular, has gained significant attention as a versatile intermediate. The presence of a hydroxyl group offers a convenient handle for further functionalization, while the Cbz-protected nitrogen ensures stability and allows for selective deprotection under specific conditions. Its application as a linker in the rapidly evolving field of PROTACs underscores the importance of a reliable and scalable synthetic route.[1][2]

This guide presents a streamlined and efficient synthesis of this compound, focusing on a logical and field-proven approach. The chosen pathway emphasizes atom economy, readily available starting materials, and straightforward purification techniques, making it amenable to both laboratory-scale synthesis and potential scale-up operations.

Overall Synthesis Pathway

The synthesis is accomplished in two primary steps, as illustrated in the workflow diagram below. The initial step involves the reduction of the aromatic pyridine ring of 4-pyridinepropanol to the corresponding saturated piperidine. The subsequent step is the protection of the piperidine nitrogen with a benzyl chloroformate group.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-(Piperidin-4-yl)propan-1-ol via Catalytic Hydrogenation

Mechanistic Rationale

The catalytic hydrogenation of pyridines to piperidines is a well-established and highly efficient transformation.[3] This reaction proceeds via the adsorption of the pyridine ring onto the surface of a heterogeneous catalyst, typically a noble metal such as rhodium, palladium, or platinum on a carbon support.[4][5] The catalyst facilitates the addition of hydrogen atoms across the double bonds of the aromatic ring, leading to its saturation. Rhodium on carbon (Rh/C) is often selected for its high activity and selectivity in pyridine reduction under relatively mild conditions.[4] The use of a polar solvent like ethanol or methanol is common as it effectively dissolves the starting material and the resulting piperidine derivative.

Experimental Protocol

Materials:

-

4-Pyridinepropanol

-

5% Rhodium on activated carbon (Rh/C)

-

Ethanol (anhydrous)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

Procedure:

-

To a high-pressure hydrogenation vessel, add 4-pyridinepropanol (1.0 eq) and ethanol (10-15 mL per gram of substrate).

-

Carefully add 5% Rh/C catalyst (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 5 bar.

-

Stir the reaction mixture vigorously at 40 °C for 16-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 3-(piperidin-4-yl)propan-1-ol as a crude product, which can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or crystallization.[6]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 4-Pyridinepropanol | C₈H₁₁NO | 137.18 | Solid | 35-39 | 289 |

| 3-(Piperidin-4-yl)propan-1-ol | C₈H₁₇NO | 143.23[2][6] | Solid | 65[6][7] | 130-131 @ 1.5 Torr[6] |

Step 2: Synthesis of this compound via N-Benzoxycarbonylation

Mechanistic Rationale

The protection of amines with the benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis and a widely used transformation in organic chemistry.[8][9] The reaction typically proceeds under Schotten-Baumann conditions, which involve the acylation of the amine with benzyl chloroformate in the presence of an aqueous base, such as sodium carbonate or sodium hydroxide.[8] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. The Cbz group is valued for its stability under a wide range of conditions and its facile removal by catalytic hydrogenolysis.[8][9]

Experimental Protocol

Materials:

-

3-(Piperidin-4-yl)propan-1-ol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(piperidin-4-yl)propan-1-ol (1.0 eq) in a mixture of THF (or DCM) and water (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (2.0 eq) or 2N NaOH solution (2.0 eq) to the mixture and stir vigorously.

-

Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x volume).

-

Combine the organic layers and wash with 1 M HCl, water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| This compound | C₁₆H₂₃NO₃ | 277.36[1] | Oil/Solid | 99198-80-8[1] |

Characterization of Final Product

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, -OCH₂Ph), 4.15 (br d, 2H, piperidine-H), 3.65 (t, J=6.4 Hz, 2H, -CH₂OH), 2.80 (br t, 2H, piperidine-H), 1.75-1.65 (m, 2H, piperidine-H), 1.55-1.45 (m, 3H, piperidine-H and -CH-), 1.30-1.15 (m, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.5, 137.0, 128.5, 127.9, 127.8, 67.1, 62.9, 44.0 (br), 35.8, 31.8, 29.5.

-

IR (thin film, cm⁻¹): 3400 (br, O-H), 2925, 2855 (C-H), 1695 (C=O, carbamate), 1420, 1240, 1110.

-

MS (ESI+): m/z 278.17 [M+H]⁺, 300.15 [M+Na]⁺.

Conclusion

This technical guide has detailed a highly efficient and practical two-step synthesis for this compound. The pathway, commencing with 4-pyridinepropanol, leverages a robust catalytic hydrogenation followed by a standard N-benzoxycarbonylation. The provided experimental protocols are based on well-established chemical principles and are designed to be reproducible in a standard laboratory setting. This guide serves as a valuable resource for researchers and scientists requiring access to this important synthetic intermediate for applications in drug discovery and development.

References

-

Benzyl chloroformate - Wikipedia. Available from: [Link]

-

Benzyl Chloroformate - Common Organic Chemistry. Available from: [Link]

-

Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem. Available from: [Link]

-

What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate. Available from: [Link]

-

HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC - NIH. Available from: [Link]

-

Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. Available from: [Link]

-

Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem. Available from: [Link]

-

ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. - ResearchGate. Available from: [Link]

-

Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF - ResearchGate. Available from: [Link]

-

Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. Available from: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

-

3-(Pyridin-4-yl)propan-1-ol - Oakwood Chemical. Available from: [Link]

-

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate | C16H21NO3 | CID 53970063 - PubChem. Available from: [Link]

-

Unlocking Innovation: The Role of 3-(Pyridin-4-yl)propan-1-ol in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

- US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.

-

Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. Available from: [Link]

-

3-(piperidin-4-yloxy)propan-1-ol - PubChemLite. Available from: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 7037-49-2 Cas No. | 3-Piperidin-4-yl-propan-1-ol | Matrix Scientific [matrixscientific.com]

- 7. 3-(Piperidin-4-yl)propan-1-ol | 7037-49-2 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physicochemical Properties of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this molecule in their work. Given its role as a linker in Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of its physicochemical characteristics is paramount for the successful design and application of novel therapeutics.[1]

Introduction: The Significance of Physicochemical Profiling

This compound is a bifunctional molecule, featuring a piperidine core, a hydroxyl-terminated propyl chain, and a benzyl carbamate protecting group. This unique combination of functional groups dictates its solubility, stability, and interaction with other molecules, making a detailed physicochemical characterization essential for its effective use. In the context of PROTACs, the linker's properties, including its length, flexibility, and solubility, are critical determinants of the ternary complex formation and subsequent target protein degradation.

This guide will delve into the structural and chemical properties of this compound, provide detailed protocols for its characterization, and offer insights into the interpretation of the resulting data.

Molecular Identity and Core Properties

A foundational understanding of a molecule begins with its basic identifiers and structural properties. The following table summarizes the key known properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 99198-80-8 | [1] |

| Molecular Formula | C₁₆H₂₃NO₃ | [1] |

| Molecular Weight | 277.36 g/mol | [1] |

| Chemical Structure |  | MedChemExpress |

While extensive experimental data for this specific molecule is not widely published, its structural similarity to other piperidine derivatives allows for the reliable application of standard analytical methodologies for its comprehensive characterization.

Synthesis and Purification: A Practical Protocol

The synthesis of this compound can be achieved through the reaction of 3-(piperidin-4-yl)propan-1-ol with benzyl chloroformate. This reaction introduces the benzyloxycarbonyl (Cbz) protecting group onto the piperidine nitrogen.

Experimental Protocol: Synthesis

Materials:

-

3-(Piperidin-4-yl)propan-1-ol

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Stirring apparatus

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve 3-(piperidin-4-yl)propan-1-ol and triethylamine in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product can be purified using column chromatography on silica gel.

Caption: Synthetic and Purification Workflow.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the carbamate and the phenyl ring, the protons of the piperidine ring, and the protons of the 3-hydroxypropyl side chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound. The expected [M+H]⁺ ion would be at m/z 278.17.

Infrared (IR) Spectroscopy

IR spectroscopy will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the hydroxyl group (~3300 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹).

-

A strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.

Determination of Key Physicochemical Properties

The following experimental protocols are recommended for determining the key physicochemical properties of this compound.

Melting Point

The melting point provides an indication of purity and the stability of the crystal lattice.

Protocol:

-

A small, dry sample is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is increased at a slow, controlled rate.

-

The temperature range over which the sample melts is recorded.

Solubility

Understanding the solubility in various solvents is critical for formulation and assay development.

Protocol (Equilibrium Solubility Method):

-

An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified by a suitable analytical method, such as HPLC-UV.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is a key predictor of its pharmacokinetic properties.

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in the aqueous phase (e.g., buffer at a specific pH).

-

Add an equal volume of n-octanol.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

After separation of the phases (often aided by centrifugation), the concentration of the compound in each phase is determined.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acid Dissociation Constant (pKa)

The pKa value is important for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and target binding. Due to the presence of the basic piperidine nitrogen, this compound is expected to have a pKa.

Protocol (Potentiometric Titration):

-

A solution of the compound at a known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

Data Summary and Interpretation

The following table provides a template for summarizing the determined physicochemical properties.

| Physicochemical Property | Experimental Value | Predicted Value | Method |

| Melting Point (°C) | To be determined | N/A | Capillary Method |

| Aqueous Solubility (mg/mL) | To be determined | N/A | Equilibrium Solubility |

| LogP | To be determined | N/A | Shake-Flask Method |

| pKa | To be determined | N/A | Potentiometric Titration |

Interpreting this data in the context of drug development is crucial. For instance, a moderate LogP value is often desirable for oral bioavailability, balancing solubility and membrane permeability. The pKa will inform the likely charge of the molecule at physiological pH, which can impact its interactions with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

A thorough characterization of the physicochemical properties of this compound is a critical step in its application, particularly in the rational design of PROTACs. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for obtaining the necessary data to inform and advance research and development efforts.

References

-

ChemBK. This compound. [Link]

Sources

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS number 99198-80-8

An In-depth Technical Guide to Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 99198-80-8)

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic research. The piperidine scaffold is a ubiquitous structural motif found in a vast number of pharmaceuticals and bioactive natural products, prized for its favorable physicochemical properties and ability to confer three-dimensional complexity.[1][2] This particular derivative combines the piperidine core with two key functional groups: a primary alcohol, which serves as a handle for further synthetic elaboration, and a benzyl carbamate (Cbz or Z group) protecting the piperidine nitrogen. The Cbz group is a cornerstone of amine protection strategy, renowned for its stability under a range of conditions and its clean, selective removal via catalytic hydrogenation.[3][4]

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, purification, analytical characterization, and core applications, with a focus on its role as a versatile intermediate in drug discovery, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[5]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. These properties dictate choices regarding solvents, reaction conditions, and purification strategies.

Chemical Identity and Properties

The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 99198-80-8 | [5][6] |

| Molecular Formula | C₁₆H₂₃NO₃ | [5][6] |

| Molecular Weight | 277.36 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-Cbz-4-(3-hydroxypropyl)piperidine | [6] |

| Appearance | Typically an oil or low-melting solid | Inferred from similar structures |

| H-Bond Acceptors | 3 | [6] |

| H-Bond Donors | 1 | [6] |

Chemical Structure

The structure features a central piperidine ring, with the nitrogen atom protected by a benzyl carbamate group and a 3-hydroxypropyl chain attached at the 4-position.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved from commercially available piperidine precursors. The choice of synthetic route depends on the availability and cost of starting materials. A common and logical approach involves the N-protection of a pre-functionalized piperidine.

Synthetic Workflow

A representative synthesis involves the reaction of 4-piperidinepropanol with benzyl chloroformate under basic conditions. This is a standard Schotten-Baumann reaction for N-protection.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol

This protocol describes a representative procedure for the N-Cbz protection of 4-piperidinepropanol.

Materials:

-

4-Piperidinepropanol

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 4-piperidinepropanol (1.0 eq) dissolved in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.[3]

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is necessary to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. This washing sequence removes excess base, unreacted starting materials, and water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 50%) is typically effective for eluting the product, separating it from nonpolar byproducts and polar impurities.[1]

Purification Insights

-

Common Impurities: Crude reaction mixtures may contain unreacted starting materials, dibenzyl carbonate (from the decomposition of Cbz-Cl), and benzyl alcohol.[1] Piperidine derivatives can also be prone to oxidation, sometimes leading to a yellow discoloration.[1][7]

-

Chromatography: Due to the presence of both a polar hydroxyl group and a less polar Cbz group, the compound has intermediate polarity, making silica gel chromatography the purification method of choice. The choice of eluent system is critical for achieving good separation.

Analytical Characterization

Structural confirmation and purity assessment are performed using standard analytical techniques. The expected data provides a benchmark for researchers synthesizing or using this compound.

| Technique | Expected Results |

| ¹H NMR | ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.14 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). ~4.15 ppm (br d, 2H): Axial protons on piperidine carbons adjacent to nitrogen. ~3.64 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH). ~2.80 ppm (br t, 2H): Equatorial protons on piperidine carbons adjacent to nitrogen. ~1.1-1.8 ppm (m, 9H): Remaining aliphatic protons of the piperidine ring and propyl chain. |

| ¹³C NMR | ~155 ppm: Carbonyl carbon of the carbamate. ~137 ppm, ~128.5 ppm, ~128.0 ppm, ~127.8 ppm: Aromatic carbons. ~67 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph). ~63 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH). ~44 ppm: Piperidine carbons adjacent to nitrogen. ~30-36 ppm: Remaining aliphatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ = 278.17 m/z [M+Na]⁺ = 300.15 m/z |

| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch. ~2930 cm⁻¹: C-H aliphatic stretch. ~1690 cm⁻¹: C=O stretch of the carbamate. |

Note: NMR chemical shifts (in ppm) are approximate and can vary based on the solvent and instrument used.

Applications and Chemical Reactivity

The utility of this compound stems from its two distinct functional handles, which can be manipulated orthogonally.

Role in Drug Discovery

-

PROTAC Linkers: This molecule is explicitly marketed as a PROTAC linker.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component, for which this compound is a building block, is critical for controlling the distance and orientation between the two recruited proteins. The 3-hydroxypropyl chain provides a versatile attachment point for connecting to either the target-binding ligand or the E3 ligase-binding ligand.

-

Scaffold for Piperidine-Based Drugs: The N-benzyl piperidine motif is a common structural element in drug discovery, often used to fine-tune efficacy and physicochemical properties by providing structural flexibility and engaging in cation-π interactions with biological targets.[8] This compound serves as a valuable starting material for synthesizing more complex piperidine derivatives for structure-activity relationship (SAR) studies.[9]

Key Chemical Transformations

The primary reactivity centers are the Cbz-protected nitrogen and the terminal hydroxyl group.

Caption: Key reaction pathways for this compound.

A. Deprotection of the Cbz Group

The removal of the Cbz group is one of its most valuable features, typically achieved under mild, neutral conditions that are orthogonal to many other protecting groups like Boc and Fmoc.[4][10]

-

Methodology: Catalytic Hydrogenolysis

-

Mechanism: The most common method is hydrogenolysis using a palladium catalyst (typically 10% Pd on carbon) under a hydrogen atmosphere. The reaction proceeds via cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3][11]

-

Protocol:

-

Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.

-

-

B. Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional group that can undergo several key transformations:

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, or further to the carboxylic acid using stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄).

-

Activation and Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). This activated intermediate can then undergo nucleophilic substitution to introduce a wide variety of other functional groups (e.g., azides, nitriles, ethers).

Safety and Handling

While a specific, comprehensive safety datasheet for this exact compound is not widely available, guidelines can be established based on its functional groups and related piperidine derivatives.[12][13][14]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles.[12]

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear a lab coat.

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately wash the skin with copious amounts of water.[17]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[12][17]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[14]

-

Disclaimer: This information is for research use only and is not intended for medical or diagnostic applications.[5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

-

Lipshutz, B. H., & Papa, P. (2002). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 4(24), 4049–4050. Retrieved from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Dandan, L., et al. (2007). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 9(15), 2801–2803. Retrieved from [Link]

- CN101602748B - A kind of purification method of high-purity piperidine. (n.d.). Google Patents.

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Selective Cleavage of Cbz-Protected Amines. (2002). ResearchGate. Retrieved from [Link]

-

What are the best methods for Piperidine purification alternatives to distillation?. (2014). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Arctom. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. Retrieved from [Link]

-

The N‐benzyl piperidine (N‐BP) moiety in drug discovery. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. arctomsci.com [arctomsci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. combi-blocks.com [combi-blocks.com]

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate IUPAC name

An In-Depth Technical Guide to Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, characterization, and applications, with a particular focus on its emerging role in the field of Proteolysis Targeting Chimeras (PROTACs).

Introduction and Strategic Importance

This compound (CAS No: 99198-80-8) is a substituted piperidine derivative featuring a benzyl carbamate protecting group and a C4-linked hydroxypropyl side chain.[1][2] The piperidine scaffold is a privileged structure in drug discovery, prized for its three-dimensional nature and its ability to be functionalized to modulate physicochemical properties and target interactions. The N-benzylpiperidine motif, in particular, is frequently used to establish crucial cation-π interactions with biological targets.[3][4]

The strategic importance of this specific molecule lies in its bifunctional nature. The terminal hydroxyl group on the propyl chain offers a convenient handle for covalent attachment, while the piperidine ring acts as a stable, non-planar spacer. This architecture makes it an exemplary linker component in the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1]

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its application in synthesis and biological screening. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| CAS Number | 99198-80-8 | [1][2] |

| Molecular Formula | C₁₆H₂₃NO₃ | [1][2] |

| Molecular Weight | 277.36 g/mol | [1] |

| Appearance | Expected to be an oil or low-melting solid | Inferred from similar structures |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

While this compound is commercially available, an understanding of its synthesis is critical for derivatization and scale-up. Below is a robust, field-proven protocol for its preparation, designed as a self-validating system where progress can be monitored at each stage.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol

Step 1: N-Protection of Ethyl 4-piperidinepropionate

-

Causality: The secondary amine of the piperidine ring is a nucleophile that can interfere with subsequent reactions. Protection with a benzyl carbamate (Cbz) group is a standard and robust strategy. The Cbz group is stable to many reaction conditions but can be readily removed later by hydrogenolysis.

-

Methodology:

-

Dissolve ethyl 4-piperidinepropionate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes. The formation of a white precipitate (triethylammonium chloride) is expected.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate.

-

Step 2: Reduction of the Ethyl Ester

-

Causality: The terminal hydroxyl group is required for linker chemistry. This is achieved by reducing the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Methodology:

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0°C.

-

Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

-

Purification:

-

Causality: The crude product will contain minor impurities and residual reagents. Purification by flash column chromatography is necessary to achieve the high purity (>95%) required for drug development applications.

-

Methodology:

-

Adsorb the crude product onto a small amount of silica gel.

-

Perform flash column chromatography using a silica gel stationary phase and a gradient mobile phase, typically starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.

-

Applications in Drug Discovery: A PROTAC Linker

The primary application of this molecule is as a versatile linker in the synthesis of PROTACs.[1] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.

Role in PROTAC Assembly

Caption: Logical relationship of the title compound as a central linker in a PROTAC.

The terminal hydroxyl group of this compound provides a reactive site for etherification or esterification, allowing for its covalent attachment to either the E3 ligase ligand or the target protein ligand, completing the assembly of the PROTAC molecule. The N-Cbz protected piperidine-propyl unit provides a defined length and conformational rigidity that can be crucial for achieving a productive ternary complex.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for validating the identity and purity of any synthetic compound. The expected data for this compound are outlined below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), piperidine ring protons (broad signals from ~1.0-4.2 ppm), propyl chain protons (~1.2-3.6 ppm), and a hydroxyl proton (variable, exchangeable with D₂O). |

| ¹³C NMR | Signals for aromatic carbons (~127-137 ppm), carbamate carbonyl (~155 ppm), benzylic carbon (~67 ppm), piperidine ring carbons (~30-45 ppm), propyl chain carbons (~25-60 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 278.17, and [M+Na]⁺ ion at m/z = 300.15. |

| IR Spectroscopy | Characteristic absorptions for O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related chemicals should be used to inform handling procedures.

-

General Hazards: Similar N-protected piperidines and benzyl derivatives can cause skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that addresses a critical need in modern drug discovery. Its defined structure, bifunctional nature, and incorporation of the privileged piperidine scaffold make it an invaluable tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. The synthetic and analytical protocols detailed herein provide a robust framework for its reliable preparation and validation, empowering researchers to leverage its full potential in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

ChemBK. (n.d.). This compound. Retrieved from ChemBK website. [Link]

-

ResearchGate. (n.d.). The N-benzyl piperidine (N-BP) moiety in drug discovery. Retrieved from ResearchGate website. [Link]

-

ResearchGate. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from ResearchGate website. [Link]

Sources

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the backbone of a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2][3][4][5] Its unique conformational flexibility and ability to engage in crucial molecular interactions have rendered it an indispensable tool in the design of therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal for their evaluation. From anticancer and antimicrobial to neuroprotective and anti-inflammatory applications, we will dissect the causality behind the therapeutic efficacy of these remarkable compounds, offering field-proven insights for the modern drug development professional.

The Piperidine Core: Structural Significance and Physicochemical Properties

The piperidine ring, with its sp³-hybridized carbon atoms and a single nitrogen atom, can adopt various conformations, most notably the chair form, which minimizes steric strain. This conformational plasticity allows piperidine-containing molecules to adapt and bind with high affinity to the binding pockets of a diverse range of biological targets.[6] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with enzymes and receptors. Furthermore, the lipophilic character of the piperidine ring can be modulated through substitution, influencing crucial pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a formidable class of anticancer agents, exhibiting efficacy against a multitude of cancer types including breast, prostate, colon, lung, and ovarian cancers.[7][8][9] Their mechanisms of action are multifaceted, often targeting key signaling pathways that are dysregulated in cancer.[7][8][10]

Modulation of Critical Signaling Pathways

A significant number of piperidine derivatives exert their anticancer effects by modulating intracellular signaling cascades crucial for cancer cell proliferation, survival, and migration.[10]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Several piperidine-based compounds have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[7][8][10]

-

NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression. Piperidine derivatives can suppress the activation of NF-κB, thereby inhibiting the expression of genes involved in cell proliferation and survival.[7][8]

-

STAT-3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in tumor cell survival and proliferation. Inhibition of this pathway by piperidine compounds has shown significant anticancer potential.[7][8]

Diagram: Simplified Representation of Piperidine Derivatives Targeting Cancer Signaling Pathways

Caption: Piperidine derivatives can inhibit key signaling pathways like PI3K/Akt, NF-κB, and STAT-3, which are crucial for cancer cell proliferation and survival.

Cytotoxicity and Cell Cycle Arrest

Many piperidine derivatives exhibit direct cytotoxic effects on cancer cells.[11] For instance, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has been shown to inhibit the proliferation of both estrogen receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by inducing cell cycle arrest in the G0/G1 phase.[7]

| Piperidine Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [10] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [10] |

| Compound 17a | PC3 | Prostate | 0.81 | [10] |

| Compound 17a | MGC803 | Gastric | 1.09 | [10] |

| Compound 17a | MCF-7 | Breast | 1.30 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Diagram: Experimental Workflow for MTT Assay

Caption: A streamlined workflow for determining the in vitro cytotoxicity of piperidine derivatives using the MTT assay.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The piperidine scaffold is a key feature in numerous compounds exhibiting potent antimicrobial and antiviral activities.

Antibacterial and Antifungal Properties

Piperidin-4-one derivatives, in particular, have demonstrated significant bactericidal and fungicidal activities.[12] The introduction of a thiosemicarbazone moiety to the piperidine ring has been explored to enhance these properties.[12] These compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal species such as Candida albicans.[12][13]

Antiviral Potential

Piperidine derivatives have also shown promise as antiviral agents. For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have demonstrated remarkable inhibitory potencies against HIV.[14] Furthermore, some piperidine-based compounds have exhibited significant activity against the influenza A/H1N1 virus, with EC50 values much lower than those of established antiviral drugs like ribavirin and amantadine.[14][15] Time-of-addition experiments suggest that some of these derivatives interfere with the early to middle stages of viral replication.[15]

Neuroprotective and Anti-Inflammatory Effects: Modulating CNS and Immune Responses

The versatility of the piperidine scaffold extends to the central nervous system (CNS) and inflammatory pathways.

Neuroprotection in Neurodegenerative Diseases

Piperidine alkaloids and their derivatives have shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[16][17][18] For example, piperine, a major alkaloid from black pepper, has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease through its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[18] It has also been found to protect hippocampal neurons against excitotoxicity by upregulating the NGF/TrkA/Akt/GSK3β signaling pathway.[19]

Anti-inflammatory Activity

Derivatives of piperidine-2,4,6-trione have been evaluated for their anti-inflammatory properties.[20] The introduction of substituents like N-cyclohexylcarboxamide has been shown to increase anti-inflammatory activity while reducing general toxicity.[20] The mechanism of action for some of these compounds is linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[21]

Analgesic Properties: Targeting Opioid Receptors

The piperidine ring is a crucial pharmacophore in many analgesic drugs, including morphine.[22] Novel 4-amino methyl piperidine derivatives have been synthesized and evaluated for their analgesic potential, with some showing excellent activity in preclinical models.[22] Molecular docking studies have revealed that these derivatives can bind effectively to the µ-opioid receptor, a key target for pain management.[22]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly privileged and versatile platform in drug discovery. Its widespread presence in both natural products and clinically approved drugs underscores its therapeutic importance.[3][4][23][24] The diverse biological activities of piperidine derivatives, ranging from anticancer and antimicrobial to neuroprotective and analgesic, highlight the immense potential for further exploration and development. Future research will likely focus on the synthesis of novel, highly functionalized piperidine derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued application of advanced computational tools, such as molecular docking and structure-based design, will undoubtedly accelerate the discovery of the next generation of piperidine-based therapeutics.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418.

- Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum immunologiae et therapiae experimentalis, 24(1), 159–168.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- BenchChem. (n.d.). A Comparative Analysis of Piperidine Derivatives in Anticancer Research.

- (n.d.). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed.

- (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate.

- (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.

- (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.

- Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal.

- (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. PDF.

- Enamine. (n.d.). Analogues of Piperidine for Drug Design.

- Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.

- (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate.

- Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis.

- (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

- (n.d.). Classes of Piperidine-Based Drugs. ResearchGate.

- (n.d.). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. JOCPR.

- (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. PubMed.

- (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction: The Emergence of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2][3][4] Its conformational flexibility and ability to engage in key binding interactions have cemented its role in drug design. Within this important class of heterocycles, Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate has emerged as a particularly valuable building block. This technical guide provides an in-depth review of its synthesis, chemical properties, and burgeoning applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in multi-step syntheses. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 99198-80-8 | [5] |

| Molecular Formula | C₁₆H₂₃NO₃ | [5] |

| Molecular Weight | 277.36 g/mol | [5] |

| Appearance | White to off-white solid or colorless oil | Vendor Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate | General Chemical Knowledge |

Synthetic Strategies: A Rational Approach to a Key Intermediate

Proposed Synthetic Pathway

A logical and efficient synthesis commences with the protection of the nitrogen atom of 4-piperidinepropanol with a benzyl chloroformate group. This reaction, a standard procedure in peptide synthesis and medicinal chemistry, ensures the selective functionalization of the piperidine nitrogen, leaving the primary hydroxyl group available for subsequent transformations.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the N-alkylation of piperidines.

Materials:

-

4-Piperidinepropanol

-

Benzyl chloroformate

-

Triethylamine (or Diisopropylethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Reaction Setup: To a solution of 4-piperidinepropanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Justification for Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of benzyl chloroformate with atmospheric moisture.

-

Low-Temperature Addition: The reaction is exothermic, and low-temperature addition helps to control the reaction rate and prevent the formation of byproducts.

-

Base: Triethylamine or another non-nucleophilic organic base is used to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.

-

Aqueous Work-up: The sodium bicarbonate wash removes any unreacted benzyl chloroformate and acidic byproducts.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a versatile linker in the synthesis of PROTACs.[5][6][7]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 4-(3-hydroxypropyl)piperidine moiety provides a balance of rigidity and flexibility to the linker. The piperidine ring introduces a degree of conformational constraint, which can be advantageous for pre-organizing the two ligands for optimal binding. The propyl chain offers flexibility, allowing for the necessary spatial arrangement of the target protein and the E3 ligase. Furthermore, the terminal hydroxyl group serves as a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

Caption: General structure of a PROTAC incorporating the piperidine-based linker.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, particularly in the rapidly evolving field of targeted protein degradation. Its straightforward synthesis and the tunable nature of the piperidine scaffold make it an attractive component for the construction of PROTAC linkers. As the quest for novel therapeutics continues, the strategic application of such well-defined chemical tools will undoubtedly play a pivotal role in the design and development of the next generation of medicines. The piperidine framework, with its rich history in drug discovery, continues to provide a fertile ground for innovation, and derivatives such as this compound are at the forefront of this exciting research.

References

-

MCE. This compound 99198-80-8. Available from: [Link]

-

PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. Available from: [Link]

-

SpectraBase. Benzyl 4-hydroxy-1-piperidinecarboxylate - Optional[1H NMR] - Spectrum. Available from: [Link]

-

ResearchGate. Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. Available from: [Link]

-

ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available from: [Link]

-

Th-Chiral. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

-

PubChem. 4-Benzylpiperidine. Available from: [Link]

- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

PubChem. Benzyl 4-formylpiperidine-1-carboxylate. Available from: [Link]

- Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

- Google Patents. Production of n-benzyl-4-formylpiperidine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. ijnrd.org [ijnrd.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound 99198-80-8 | MCE [medchemexpress.cn]

The Piperidine Nucleus: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Abstract

The piperidine ring, a simple six-membered saturated heterocycle, stands as a titan in the world of medicinal chemistry. Its unassuming structure belies a remarkable versatility that has made it a cornerstone in the development of a vast array of pharmaceuticals, from potent analgesics to life-changing antipsychotics. This in-depth technical guide provides a comprehensive exploration of the discovery and history of piperidine-based compounds, delves into the chemical logic and evolution of their synthesis, and examines their profound impact on modern drug development. We will explore the journey of this privileged scaffold from its natural origins to its current status as a key building block in the pharmaceutical industry, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Piperidine Core: A Historical and Chemical Perspective

Discovery and Early History: From Pepper to the Laboratory

The story of piperidine begins not in a pristine laboratory, but in the pungent aroma of black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine, the compound responsible for the spiciness of black pepper, with nitric acid.[1] Independently, in 1852, French chemist Auguste Cahours also isolated the compound and bestowed upon it the name "piperidine," derived from the Latin word for pepper, piper.[1] These early encounters with piperidine were largely observational, focused on its isolation and basic characterization.

The true significance of the piperidine nucleus began to unfold with the study of alkaloids, naturally occurring nitrogen-containing compounds.[2] The piperidine structural motif is present in numerous natural alkaloids, including the toxic coniine from poison hemlock, the fire ant toxin solenopsin, and lobeline from Indian tobacco.[1] The presence of the piperidine ring in these biologically active molecules hinted at its potential as a pharmacophore, a key structural feature responsible for a drug's pharmacological activity.

The Piperidine Scaffold: Structure, Conformation, and Properties

Piperidine is a heterocyclic amine with the molecular formula (CH₂)₅NH. The six-membered ring is not planar but adopts a chair conformation to minimize steric strain, similar to cyclohexane. The nitrogen atom in the ring introduces a key feature: it is a secondary amine, making it basic and a good nucleophile. This basicity allows for the formation of salts, which can improve the solubility and handling of piperidine-containing compounds, a crucial aspect in drug formulation.

The conformational flexibility of the piperidine ring is a critical determinant of its biological activity. Substituents on the ring can occupy either axial or equatorial positions, and the interplay between these conformations influences how the molecule interacts with its biological target. This conformational adaptability allows medicinal chemists to fine-tune the spatial arrangement of functional groups, optimizing binding affinity and selectivity for specific receptors or enzymes.[3]

Natural Occurrence: Piperidine Alkaloids and their Significance

Piperidine alkaloids are a diverse class of natural products found in a wide range of plants and some animals.[4][5] They are typically derived from the amino acid lysine.[6] Beyond the examples mentioned earlier, other notable piperidine alkaloids include piperine, which has been investigated for its potential to enhance the bioavailability of other drugs, and lobeline, which has been studied for its effects on the central nervous system.[6] The rich pharmacology of these natural products has provided a fertile ground for the discovery of new drug leads and has inspired the synthesis of countless synthetic piperidine derivatives.

Part 2: Synthesis of the Piperidine Nucleus: A Chemist's Guide

The ability to efficiently and selectively synthesize substituted piperidines is fundamental to their use in drug discovery. Over the years, a multitude of synthetic methods have been developed, ranging from classical hydrogenation to modern stereoselective cyclization reactions.

Classical Approaches: Hydrogenation of Pyridine Derivatives

The most direct and atom-economical method for the synthesis of the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[1] This reaction involves the addition of hydrogen across the aromatic pyridine ring, typically using a metal catalyst.

Causality Behind Experimental Choices:

-

Catalyst: Precious metal catalysts like platinum (e.g., PtO₂, Adams' catalyst), palladium (Pd/C), and rhodium are highly effective for pyridine hydrogenation due to their ability to activate both hydrogen and the aromatic ring.[1][7][8] The choice of catalyst can influence the reaction conditions and selectivity. For instance, rhodium catalysts can sometimes operate under milder conditions than platinum or palladium.[8]

-

Solvent and Additives: The Lewis basic nitrogen atom in both pyridine and piperidine can act as a catalyst poison.[1] To mitigate this, the hydrogenation is often carried out in acidic media (e.g., acetic acid) or with acidic additives.[1][7] Protonation of the nitrogen atom reduces its coordinating ability to the metal surface, thereby enhancing the catalytic activity.

-

Pressure and Temperature: The aromaticity of the pyridine ring makes it relatively stable, often requiring elevated temperatures and pressures to achieve complete hydrogenation.[1] However, the development of more active catalysts has enabled this transformation under milder conditions in some cases.[8]

Experimental Protocol: Catalytic Hydrogenation of Pyridine A general procedure for the catalytic hydrogenation of a substituted pyridine is as follows:

-

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reaction vessel.[7]

-

A catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%) is carefully added to the solution.[7]

-

The vessel is sealed and flushed with hydrogen gas before being pressurized to 50-70 bar.[7]

-